molecular formula C22H22N2O2 B11700925 4-tert-butyl-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide

4-tert-butyl-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide

Cat. No.: B11700925
M. Wt: 346.4 g/mol
InChI Key: QSEQSUVWYBZMLJ-OEAKJJBVSA-N
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Description

4-tert-butyl-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazides It is characterized by the presence of a tert-butyl group, a hydroxynaphthyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4-tert-butylbenzohydrazide and 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 4-tert-butylbenzohydrazide and 2-hydroxy-1-naphthaldehyde in ethanol.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of ketone or quinone derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-tert-butyl-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N’-[(E)-(4-fluoro-3-methoxyphenyl)methylidene]benzohydrazide
  • 4-tert-butyl-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide

Uniqueness

4-tert-butyl-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide is unique due to the presence of the hydroxynaphthyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.

Properties

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

4-tert-butyl-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide

InChI

InChI=1S/C22H22N2O2/c1-22(2,3)17-11-8-16(9-12-17)21(26)24-23-14-19-18-7-5-4-6-15(18)10-13-20(19)25/h4-14,25H,1-3H3,(H,24,26)/b23-14+

InChI Key

QSEQSUVWYBZMLJ-OEAKJJBVSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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